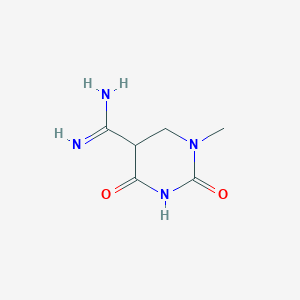

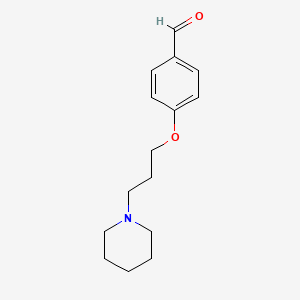

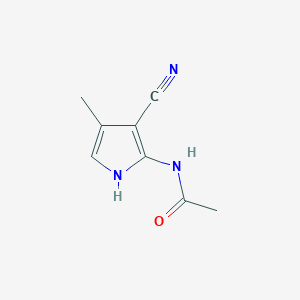

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest due to their biological activities. For instance, novel 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases, with the synthesis achieved via reductive amination and nucleophilic displacement reactions . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates through the Atwal-Biginelli cyclocondensation reaction, which expands the molecular diversity of pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystal and molecular structures of various pyrimidine derivatives have been determined, revealing conformations and substituent orientations that could influence their biological interactions . For example, the crystal structure of a dihydropyrimidinethione derivative showed a half-chair conformation of the central heterocyclic ring . Understanding the molecular structure of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" would be essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their substituents and structural conformations. For instance, oligonucleotides containing modified pyrimidine bases showed different chemical reactivities and physical properties, which are important for their biological functions . The interaction of a pyrimidine derivative with DNA was also studied, suggesting a groove mode of binding via hydrogen bonds . These findings could provide insights into the potential chemical reactions and interactions of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and dielectric constants, are important for their practical applications. Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed good solubility, thermal stability, and mechanical properties, along with low dielectric constants . These properties are relevant for the development of materials and drugs based on pyrimidine structures, including "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".

科学的研究の応用

Pyrimidine Derivatives in Antiviral Research

Pyrimidine derivatives have shown notable antiviral properties. For instance, certain pyrimidine derivatives inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. These derivatives display potent antiviral activity, especially against measles virus, by blocking this critical biosynthesis pathway (Munier-Lehmann et al., 2015).

Pyrimidine-based Supramolecular Assemblies

Novel pyrimidine derivatives have been synthesized and investigated for their potential in co-crystallization and forming supramolecular assemblies. These compounds have shown the ability to form complex 2D and 3D networks through extensive hydrogen-bonding interactions. This property is particularly important in the development of new materials and molecular recognition processes (Fonari et al., 2004).

Pyrimidine Derivatives in Antiretroviral Therapy

Some pyrimidine derivatives have demonstrated significant inhibitory activity against retrovirus replication, making them potential candidates for antiretroviral therapy. These compounds have shown particular efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Pyrimidine Derivatives in Studying DNA Damage and Repair

Pyrimidinones, part of the (6-4) photolesions formed from two adjacent pyrimidine bases on a DNA strand, have been studied for their photophysical and photochemical properties. Understanding the behavior of such compounds under different conditions contributes to the knowledge of DNA damage and repair mechanisms, crucial for cancer research and the development of photoprotective agents (Ryseck et al., 2013).

作用機序

特性

IUPAC Name |

1-methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-10-2-3(4(7)8)5(11)9-6(10)12/h3H,2H2,1H3,(H3,7,8)(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNQXFRVYWDDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(=O)NC1=O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377592 |

Source

|

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

CAS RN |

446276-07-9 |

Source

|

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)